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UR-144 Degradant

Cat. No.: B591231
CAS No.: 1609273-88-2
M. Wt: 311.5 g/mol
InChI Key: NBJHWTCAQOYUND-UHFFFAOYSA-N
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Description

Contextualization of UR-144 within the Broader Synthetic Cannabinoid Landscape

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been identified in various seized materials since the early 2010s. researchgate.netnih.gov It is an analog of JWH-018, where the naphthalene (B1677914) group is replaced by a tetramethylcyclopropyl moiety. glpbio.com This structural feature distinguishes it from many earlier generations of synthetic cannabinoids. Like other synthetic cannabinoids, UR-144 was developed as a research tool to investigate the cannabinoid receptors, CB1 and CB2. caymanchem.com Specifically, UR-144 demonstrates a higher affinity for the peripheral CB2 receptor compared to the central CB1 receptor. caymanchem.com The emergence of UR-144 and similar compounds containing a sterically strained cyclopropyl (B3062369) ring, such as XLR-11, represented a new wave in the synthetic cannabinoid market, designed in part to circumvent existing drug laws. marshall.eduresearchgate.net

Rationale for Investigating UR-144 Degradant Formation and Characterization

The investigation into the degradation of UR-144 is crucial for several scientific and forensic reasons. A primary driver is the thermal instability of the tetramethylcyclopropyl ring. researchgate.netresearchgate.net When heated, as is common during the smoking of herbal blends containing the substance, UR-144 undergoes thermal degradation, leading to the formation of a primary pyrolysis product with an opened cyclopropyl ring. researchgate.netnih.govglpbio.comcaymanchem.com This ring-opened degradant has been shown to be pharmacologically active, and in some cases, more potent than the parent UR-144 compound. researchgate.netmarshall.edu

Furthermore, the presence of these degradants can complicate forensic analysis. The analytical profiles of seized samples or biological specimens can be altered by the presence of these transformation products, potentially leading to misinterpretation of results if not properly identified. drugsandalcohol.ie Understanding the degradation pathways is also vital for developing accurate analytical methods for the detection of UR-144 and its byproducts in various matrices, including blood and urine. researchgate.netnih.gov The study of UR-144 degradants also extends to its metabolites, as the degradation products themselves can be metabolized in the body, creating a complex array of compounds that need to be identified for toxicological and metabolic studies. researchgate.netnih.govcaymanchem.com

Overview of Research Scope and Methodological Approaches

The research into UR-144 and its degradants encompasses several key areas: stability testing under various conditions, characterization of thermal degradation products, and identification of metabolites from both the parent compound and its degradants.

Methodologically, a range of advanced analytical techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of UR-144 and its pyrolysis products, particularly in seized materials. researchgate.netnih.govcaymanchem.com The heating that occurs in the GC injection port can induce the thermal degradation of UR-144, leading to the in-situ formation of its ring-opened degradant. glpbio.comcaymanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , including techniques like Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (LC-QqQ-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is instrumental in analyzing biological samples like blood and urine for UR-144 and its metabolites without the issue of thermal degradation during analysis. researchgate.netnih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to definitively elucidate the structures of UR-144 degradation products and metabolites. researchgate.netresearchgate.net To obtain sufficient quantities of metabolites for NMR analysis, in vitro models, such as incubation with the fungus Cunninghamella elegans, have been employed. researchgate.net

Forced degradation studies are also conducted to assess the stability of UR-144 under various stress conditions, such as acidic, basic, and oxidative environments, as well as exposure to elevated temperatures. ojp.gov These studies help to predict the degradation pathways and the potential formation of degradants over time. caymanchem.comojp.gov

Research Findings on UR-144 Degradants

Pyrolysis and Thermal Degradation

The most significant degradation pathway for UR-144 is thermal decomposition, which results in the opening of the tetramethylcyclopropyl ring. researchgate.netmarshall.eduresearchgate.net This process is particularly relevant as smoking is a common route of administration for products containing synthetic cannabinoids. researchgate.netresearchgate.net

The major pyrolysis product of UR-144 is 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one . nih.govresearchgate.netcaymanchem.comcapes.gov.br This compound is formed through the thermal opening of the cyclopropyl ring. marshall.educaymanchem.com

This degradant is a common impurity observed during the GC-MS analysis of samples containing UR-144 due to the heat of the injection port. glpbio.comcaymanchem.com

Studies have shown that this ring-opened degradant is not only psychoactive but can be more potent than the parent UR-144 compound. researchgate.netmarshall.edu

Other minor pyrolysis products that have been detected include 1-(1-pentyl-1H-indol-3-yl)ethanone and 1-(1-pentyl-1H-indol-3-yl)propan-1-one . researchgate.netcapes.gov.brnih.gov

Hydrolytic and Other Degradation Products

Besides pyrolysis, UR-144 can degrade through other pathways, particularly in the presence of water.

A major degradation product found in commercial products is 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one . researchgate.netnih.gov This is formed by the electrophilic addition of water to the cyclopropane (B1198618) ring. nih.gov

This hydroxy-degradant can further undergo cyclization to form interconvertible compounds. researchgate.netnih.gov

Other identified degradation products include 4,4,5,5-tetramethyldihydrofuran-2(3H)-one and 1-pentylindoline-2,3-dione . researchgate.netcapes.gov.br

Metabolites of UR-144 Degradants

The degradation products of UR-144 can also be metabolized in the body.

A potential phase I metabolite of the primary ring-opened degradant is This compound N-pentanoic acid metabolite , with the formal name 3-(3,3,4-trimethyl-1-oxo-4-penten-1-yl)-1H-indole-1-pentanoic acid. caymanchem.com

In a case of intoxication, mono-, dihydroxylated, and carboxylated metabolites of the main pyrolysis product were identified in urine. researchgate.netnih.gov

Data Tables

Table 1: Key UR-144 Degradation Products

Degradant NameFormation PathwayAnalytical Method(s) of Detection
3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-onePyrolysis/Thermal DegradationGC-MS, LC-MS/MS, NMR researchgate.netresearchgate.netcaymanchem.com
4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-oneHydrationLC-MS/MS, NMR researchgate.netnih.gov
1-(1-pentyl-1H-indol-3-yl)ethanonePyrolysisGC-MS researchgate.netnih.gov
1-(1-pentyl-1H-indol-3-yl)propan-1-onePyrolysisGC-MS researchgate.netnih.gov
4,4,5,5-tetramethyldihydrofuran-2(3H)-oneDegradation of hydrated productGC-MS, LC-MS/MS researchgate.netcapes.gov.br
1-pentylindoline-2,3-dioneDegradation of hydrated productGC-MS, LC-MS/MS researchgate.netcapes.gov.br

Table 2: Chemical Properties of a Major this compound

PropertyValue
Formal Name 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one
CAS Number 1609273-88-2
Molecular Formula C21H29NO
Formula Weight 311.5 g/mol
λmax 213, 247, 305 nm
Solubility DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 12.5 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml
Data sourced from supplier information. caymanchem.com

Table 3: Chemical Properties of a this compound Metabolite

PropertyValue
Formal Name 3-(3,3,4-trimethyl-1-oxo-4-penten-1-yl)-1H-indole-1-pentanoic acid
CAS Number 1630022-97-7
Molecular Formula C21H27NO3
Formula Weight 341.5 g/mol
λmax 212, 246, 304 nm
Solubility DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 12.5 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml
Data sourced from supplier information. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO B591231 UR-144 Degradant CAS No. 1609273-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4-trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJHWTCAQOYUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043141
Record name 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609273-88-2
Record name 3,3,4-Trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609273882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4-TRIMETHYL-1-(1-PENTYL-1H-INDOL-3-YL)PENT-4-EN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26S4AX8CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Mechanisms of Ur 144 Degradant

Thermal Degradation and Pyrolysis Processes of UR-144

The most common method of consuming products containing synthetic cannabinoids is smoking, which subjects the compounds to high temperatures and leads to thermal degradation, also known as pyrolysis. nih.govjst.go.jp For UR-144, this process is particularly significant as it results in the formation of a ring-opened isomer, often referred to as the UR-144 degradant. nih.govjst.go.jp This degradant has been identified in the smoke of burned UR-144. nih.govjst.go.jp

Temperature-Dependent Degradation Profiles

The thermal stability of UR-144 is compromised at elevated temperatures, a critical factor in the generation of its degradant. Studies have shown that UR-144 undergoes thermal rearrangement at temperatures exceeding 200°C. rsc.org Controlled pyrolysis experiments have confirmed the formation of several ring-opened degradants. researchgate.net The process of heating or combusting UR-144 accelerates the conversion to its ring-opened form. caymanchem.comcaymanchem.com In fact, thermolysis at 800°C shows significant degradation of UR-144. nih.gov

The analysis of UR-144 using techniques like gas chromatography-mass spectrometry (GC-MS), which involves high temperatures, often leads to the observation of this thermal rearrangement. marshall.edu It has been noted that even during prolonged storage, compounds with a tetramethylcyclopropyl ring system, like UR-144, are susceptible to thermally-induced ring-opening reactions. researchgate.netnih.gov

ConditionObservationPrimary Degradation Product
Heating above 200°CThermal rearrangement and ring-openingThis compound (ring-opened isomer)
Pyrolysis (e.g., smoking)Formation of a major pyrolysis product1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one
GC-MS AnalysisObservation of thermal artifactsRing-opened degradants

Mechanisms of Tetramethylcyclopropyl Ring-Opening

The core of the thermal degradation of UR-144 lies in the opening of its sterically strained tetramethylcyclopropyl ring. researchgate.netnih.gov This ring system is prone to cleavage upon heating. researchgate.netnih.gov The major pyrolysis product is an isomer of UR-144, formed through an asymmetrical opening of the tetramethylcyclopropane ring. oup.com This results in the formation of homoallylic ketones.

Specifically, the pyrolysis of UR-144 leads to the formation of 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one. nih.gov This structure is consistent with a McLafferty rearrangement of the degradant, a fragmentation pattern not observed with the parent compound. caymanchem.com

Impact of Heating and Combustion on Degradant Generation

The act of smoking herbal blends containing UR-144 ensures the generation of its degradant. nih.govjst.go.jp The high temperatures associated with combustion facilitate the pyrolytic conversion of UR-144 into its ring-opened form. researchgate.netcaymanchem.comcaymanchem.com This means that individuals using these products via smoking are primarily exposed to the thermolytic decomposition products rather than the parent compound alone. nih.gov The smoke from burned UR-144 has been shown to contain the this compound. nih.govjst.go.jpjst.go.jp

Non-Thermal Degradation Routes

Beyond the influence of heat, UR-144 can also degrade through chemical reactions under non-thermal conditions.

Hydrolytic Degradation Mechanisms (e.g., Acidic Conditions)

UR-144 is susceptible to hydrolysis, particularly in acidic environments. oup.comoup.com Studies have shown that both UR-144 and its primary pyrolysis product readily hydrolyze in acidic media. oup.comoup.com For the pyrolysis product, this hydration reaction has been observed to be reversible. oup.com The hydrated derivative of the UR-144 pyrolysis product has been detected in the majority of urine samples from individuals who have consumed UR-144. oup.comoup.com

Degradation During Prolonged Storage Conditions

The stability of synthetic cannabinoids is a critical factor for forensic and toxicological analysis. Studies have shown that UR-144 is relatively stable under various storage conditions compared to some of its analogues. shareok.orgoup.com In a study evaluating the stability of four synthetic cannabinoids in whole blood, UR-144, AB-Pinaca, and AB-Fubinaca were found to be relatively stable at ambient (22°C), refrigerated (4°C), and frozen (-20°C) temperatures over a 12-week period. shareok.orgoup.comoup.com However, prolonged storage, especially at room temperature, can lead to the degradation of UR-144. caymanchem.com The tetramethylcyclopropyl ring system in UR-144 is prone to ring-opening, a process that is accelerated by heating but also occurs over time at ambient temperatures. caymanchem.com One study noted that while UR-144 was stable for 48 hours in an autosampler, some metabolites, like UR-144 5-hydroxypentyl, showed instability at room temperature after just 8 days. ojp.gov For optimal preservation of UR-144 in biological evidence, frozen storage is recommended. shareok.orgoup.comnih.gov

Identification of Specific this compound Isomers and Related By-products

Characterization of the Major Ring-Opened Isomer

The most significant degradation product of UR-144 is a ring-opened isomer. jst.go.jpnih.gov This degradant, formally named 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one, is formed through the cleavage of the strained tetramethylcyclopropyl ring. marshall.educaymanchem.com This transformation is a common pathway for synthetic cannabinoids containing a tetramethylcyclopropyl group and is often induced by heat, such as during smoking or analysis by gas chromatography-mass spectrometry (GC-MS). caymanchem.comresearchgate.netnih.gov

The major ring-opened isomer has been identified as 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one, which results from the electrophilic addition of water to the cyclopropane (B1198618) part of the UR-144 molecule. nih.gov This compound can then undergo cyclization to form two interconvertible by-products. nih.gov The characterization of this degradant is important as it has been shown to possess significant biological activity, sometimes even greater than the parent compound. jst.go.jpnih.govmarshall.edu For instance, the this compound exhibited an approximately four-fold higher agonist activity at the human CB1 receptor compared to UR-144 itself. jst.go.jpnih.gov

Formation of Other Degradation By-products and Artifacts

Besides the major ring-opened isomer, other by-products and artifacts can form from UR-144. Research has identified several related compounds in commercial products containing UR-144. nih.gov These include intermediates from its synthesis, such as (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone and 1-pentyl-1H-indole. nih.gov

Pyrolysis of UR-144 can lead to the formation of 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one. nih.gov Additionally, minor compounds like 1-(1-pentyl-1H-indol-3-yl)ethanone and 1-(1-pentyl-1H-indol-3-yl)propan-1-one have also been detected. nih.gov The hydration of the primary ring-opened product can lead to further interconvertible compounds, one of which is only stable in the absence of water and can be observed as a GC artifact. nih.gov

Comparative Degradation Kinetics of UR-144 and Analogues (e.g., XLR-11)

Differential Stability Profiles

Comparative studies reveal significant differences in the stability of UR-144 and its fluorinated analogue, XLR-11. While both share a similar structure, including the tetramethylcyclopropyl group, XLR-11 demonstrates considerably lower stability. shareok.org In stability tests conducted on whole blood, UR-144 remained stable under ambient and refrigerated conditions, whereas XLR-11 degraded significantly. shareok.orgoup.comoup.com After 12 weeks at ambient temperature, XLR-11 showed degradation of over 96%, while at refrigerated temperatures, the degradation was around 71%. oup.com In contrast, UR-144 showed minimal degradation under the same conditions. oup.com Only frozen storage conditions were effective in preserving both compounds over a three-month period. shareok.orgoup.com This highlights that the addition of a fluorine atom to the pentyl chain in XLR-11 substantially impacts its chemical stability. shareok.org

Table 1: Percentage of Degradation of UR-144 and XLR-11 After 12 Weeks. oup.com
CompoundAmbient (22°C)Refrigerated (4°C)Frozen (-20°C)
UR-1441.63%-4.92%-7.50%
XLR-1196.61%71.12%1.27%

Interconversion Pathways Between Parent and Degradant Species

The degradation of UR-144 to its ring-opened isomer is a key transformation pathway, particularly under thermal stress. jst.go.jpresearchgate.net This process is generally considered a one-way degradation rather than a reversible interconversion. The strained cyclopropyl (B3062369) ring opens to form a more thermodynamically stable isomer. marshall.edu

Analytical Methodologies for Ur 144 Degradant Detection and Quantification

Chromatographic Techniques for Separation and Isolation

Chromatographic methods are fundamental in distinguishing UR-144 from its degradant. The choice between gas and liquid chromatography is heavily influenced by the thermal stability of the analyte.

Gas Chromatography (GC) Applications and Considerations

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a widely used technique in forensic and analytical toxicology. However, its application to UR-144 and its degradant is marked by significant challenges related to the compound's thermal properties.

UR-144 contains a tetramethylcyclopropyl ring which is thermally unstable. bbgate.comresearchgate.net This susceptibility to heat is a major consideration in GC analysis, where high temperatures are used in the injection port and column oven to volatilize the sample. The thermal energy applied during a typical GC run is sufficient to induce the opening of the cyclopropane (B1198618) ring in the UR-144 molecule. bbgate.comresearchgate.netmarshall.edu This process leads to the in-situ formation of a ring-opened alkene, which is the primary UR-144 degradant, 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one. bbgate.comcaymanchem.comnih.gov

This thermal conversion is not a minor side reaction but a significant event, meaning that analysis of a pure UR-144 sample by GC will almost invariably show the presence of its degradant. bbgate.commarshall.edu Studies have shown that even when a sample is not pyrolyzed beforehand, the volatilization process within the gas chromatograph is enough to cause this degradation. bbgate.com This on-column degradation complicates quantification, as the ratio of the parent compound to the degradant in the resulting chromatogram does not necessarily reflect the true composition of the original sample. marshall.edu Research has indicated that cyclopropyl-containing synthetic cannabinoids can undergo thermal degradation within the GC column itself. researchgate.net To mitigate these effects, it is recommended to use a lower injector temperature (e.g., 270°C) and a surface-deactivated injector liner to minimize degradation and improve sensitivity. researchgate.net

The this compound is frequently described as a GC artifact, a compound that is not present in the original sample but is formed during the analytical process. caymanchem.comnih.govswgdrug.orgswgdrug.org Its appearance in a chromatogram is a direct consequence of the thermal lability of the parent UR-144 molecule under GC conditions. swgdrug.org

Analytical reports consistently show two distinct peaks in the gas chromatogram when analyzing UR-144. marshall.eduswgdrug.org The major peak corresponds to the intact UR-144, while a second, slightly later-eluting peak is identified as the thermally induced rearrangement product, the this compound. swgdrug.org The mass spectra of these two peaks are similar, which can pose an analytical challenge, though specific fragment ions can be used for differentiation. caymanchem.comswgdrug.org For instance, the degradant's structure allows for a McLafferty rearrangement, producing a prominent fragment ion that is 15 atomic mass units greater than the base peak of the parent UR-144 compound. caymanchem.com

The following table summarizes findings from various GC-MS analyses, illustrating the detection of UR-144 and its degradant artifact.

AnalyteRetention Time (min)GC Column DetailsInjector Temperature (°C)Source
UR-14416.164DB-1 MS (30m x 0.25mm x 0.25µm)280 swgdrug.org
This compound (Rearrangement Peak)16.365DB-1 MS (30m x 0.25mm x 0.25µm)280 swgdrug.org
5-Bromo-UR-14418.369DB-1 MS (30m x 0.25mm x 0.25µm)280 swgdrug.org
5-Bromo-UR-144 Degradant (Rearrangement Peak)18.594DB-1 MS (30m x 0.25mm x 0.25µm)280 swgdrug.org
UR-1449.315% Phenyl ColumnNot Specified marshall.edu
This compound (Product 1)9.775% Phenyl ColumnNot Specified marshall.edu
Thermal Lability and On-Column Degradation Effects

Liquid Chromatography (LC) Applications

To circumvent the issues of thermal degradation inherent in GC, liquid chromatography methods are often preferred for the analysis of UR-144 and its degradant. rsc.orgunodc.org LC operates at or near ambient temperatures, thus preserving the integrity of thermally labile compounds.

High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a robust method for detecting and quantifying UR-144 and its metabolites, including the degradant, in various matrices. nih.govnih.gov The use of LC-MS/MS is considered a preferred confirmatory method for synthetic cannabinoids. thermofisher.com Studies have successfully used HPLC to analyze the urinary metabolites of both UR-144 and its pyrolysis product (the degradant), demonstrating the method's utility in distinguishing between the different compounds without inducing thermal conversion. oup.com For example, the detection of mono-hydroxylated metabolites of UR-144 was best achieved using LC-MS/MS. researchgate.netoup.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. UHPLC, typically coupled with mass spectrometry (UHPLC-MS/MS or UHPLC-HRMS), is a powerful tool for the definitive analysis of UR-144 and its degradant. nih.govoup.comresearchgate.net

Several validated UHPLC methods have been published for the determination of synthetic cannabinoids. These methods often utilize reversed-phase chromatography. For instance, one method for analyzing synthetic cannabinoids and their metabolites in urine employed an Acquity UPLC® BEH C18 column with a mobile phase consisting of 5 mM ammonium (B1175870) formate (B1220265) (pH 10.2) and methanol. nih.gov Another screening method used a Kinetex Biphenyl column with a gradient mobile phase of ammonium formate in water and acetonitrile. mdpi.com These techniques allow for the accurate quantification of the parent drug and its degradants, as demonstrated in the analysis of oral fluid where UHPLC-MS/MS was used to measure UR-144 and its pyrolysis product. oup.com

The following table provides examples of published UHPLC methods used for the analysis of UR-144 and related compounds.

TechniqueColumnMobile PhaseFlow RateSource
UHPLC-MS/MSAcquity UPLC® BEH C18A: 5 mM Ammonium Formate (pH 10.2) B: MethanolNot Specified nih.gov
UHPLC-QTOF-ESI-MSAcquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid0.4 mL/min rsc.org
UHPLC-HRMSKinetex Biphenyl (2.6 µm, 100 × 2.1 mm)A: Ammonium Formate 2mM in Water, 0.1% Formic Acid B: Ammonium Formate 2mM in Acetonitrile, 0.1% Formic AcidNot Specified mdpi.com
2D LC/MS-MSTrap: ACQUITY UPLC BEH C8 (10µm, 2.1 x 30mm) Analytical: ACQUITY UPLC HSS T3 (1.7 µm, 2.1 x 150mm)Not SpecifiedNot Specified annexpublishers.com
High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) for Structural Elucidation and Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of synthetic cannabinoids and their metabolites in various biological and seized materials. thermofisher.comnih.gov For the this compound, MS provides crucial information for its structural confirmation and differentiation from the parent compound.

Electron Ionization (EI) is a hard ionization technique commonly used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). In EI-MS, high-energy electrons bombard the analyte molecules, causing extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which can be compared against spectral libraries for identification.

The this compound is frequently observed as an impurity during the GC-MS analysis of samples containing UR-144, as the heat from the GC inlet can induce its formation. caymanchem.com The mass spectrum of the this compound under EI shows a distinct fragmentation pattern. A prominent fragment ion is observed that is 15 atomic mass units (amu) greater than the base peak of the parent UR-144 compound. caymanchem.com This characteristic fragmentation is attributed to a McLafferty rearrangement, a process that is not observed with the intact cyclopropyl (B3062369) ring of UR-144. caymanchem.com

Studies have shown that the mass spectra of UR-144 and its thermal degradation product exhibit some common fragments, such as ions at m/z 144 and 214, which correspond to the indole (B1671886) acylium and N-pentylindole acylium moieties, respectively. oup.com However, the relative abundances of these and other fragments can differ significantly, aiding in their differentiation. marshall.edu For instance, the relative abundance of the m/z 229 fragment has been observed to increase substantially in the degradant compared to the parent compound. marshall.edu

Table 1: Key EI-MS Fragments for UR-144 and its Degradant

Ion (m/z)Putative Structure/OriginObservation in UR-144Observation in this compound
144Indole acylium moietyPresentPresent
214N-pentylindole acylium moietyPresentPresent
229Fragment from DM1P side chainLower abundanceHigher abundance

This table is based on data reported in existing literature and aims to provide a comparative view of the fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules. It is commonly paired with Liquid Chromatography (LC). ESI-MS typically produces protonated molecules ([M+H]+) with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte.

In the analysis of the this compound, ESI-MS is crucial for observing the intact molecular ion. rsc.org The presence of the unaltered tetramethylcyclopropane moiety in the parent UR-144 can be indicated by an ion at m/z 125 in ESI spectra, which may be absent or altered in the degradant. oup.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is a powerful tool for structural elucidation and confirmation, especially for complex mixtures. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. core.ac.uk

Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and accurate mass capabilities. LC-QTOF-MS has been successfully used to analyze urine samples for UR-144 and its degradation products. researchgate.netnih.gov This technique allows for the identification of various metabolites of both the parent compound and its pyrolysis product, including hydroxylated and carboxylated derivatives. researchgate.netecddrepository.orguts.edu.au The high mass accuracy of QTOF-MS is instrumental in proposing elemental compositions for unknown metabolites and fragments. rsc.org

Triple Quadrupole (QqQ) mass spectrometry is a type of tandem mass spectrometry that is highly sensitive and selective, making it ideal for quantitative analysis. oup.commdpi.com LC-QqQ-MS has been employed to identify and quantify UR-144 and its pyrolysis product in blood samples. researchgate.netnih.gov The use of Multiple Reaction Monitoring (MRM) mode in QqQ-MS enhances the specificity and sensitivity of detection, which is crucial for analyzing trace levels of these compounds in biological matrices. mdpi.com

Table 2: Application of Tandem MS in this compound Analysis

TechniqueApplicationKey Findings
LC-QTOF-MSIdentification of metabolites in urineDetected mono-, dihydroxylated, and carboxylated metabolites of the pyrolysis product. researchgate.netnih.gov
LC-QqQ-MSQuantification in bloodIdentified and quantified both UR-144 and its pyrolysis product. researchgate.netnih.gov

This table summarizes the primary applications of QTOF and QqQ mass spectrometry in the analysis of the this compound.

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. rsc.org DART-MS has been utilized for the rapid screening of synthetic cannabinoids in herbal materials. rsc.orgascld.org This technique can quickly provide a mass spectrum of the compounds present on a surface, making it a valuable tool for high-throughput screening in forensic laboratories. While specific detailed fragmentation analysis of the this compound by DART-MS is less documented in readily available literature, its application for the rapid identification of the parent compound and related structures suggests its potential utility in screening for the degradant as well. ascld.org

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in the unambiguous identification and structural elucidation of the this compound. These methods provide detailed information about the molecule's chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural assignment of the this compound. researchgate.netrsc.org Unlike other analytical techniques that may struggle to differentiate between isomers, NMR provides unambiguous structural elucidation. rsc.org Techniques such as proton-proton correlation spectroscopy (COSY) can be used to "fingerprint" the molecule, allowing for the differentiation of isomeric cannabinoids. rsc.org

In one study, the biotransformation of UR-144 was investigated using the fungus Cunninghamella elegans to produce sufficient quantities of metabolites for NMR analysis. researchgate.net This approach allowed for the characterization of ten metabolites, including dihydroxy, carboxy and hydroxy, and hydroxy and ketone metabolites. researchgate.net The ability of C. elegans to produce human-relevant metabolites makes it an invaluable tool in complementing traditional metabolism studies and enabling detailed structural analysis by NMR. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are valuable techniques for the identification of functional groups within the this compound. unodc.orgresearchgate.netnih.gov Attenuated Total Reflectance (ATR) IR spectroscopy is a particularly useful method for the analysis of seized materials, including herbal mixtures, as it is fast and non-destructive. unodc.orgresearchgate.net For pure, solid samples of the degradant, both IR and Raman spectroscopy can provide rapid screening and identification. unodc.orgnih.gov

The development of portable IR and Raman devices has increased the utility of these techniques for on-site forensic analysis. researchgate.net While spectral libraries are commonly used for initial identification, chemometric techniques are increasingly important for extracting relevant information and providing a full characterization of samples, especially in cases of adulteration. researchgate.net

Sample Preparation and Matrix Considerations

The accurate detection and quantification of the this compound heavily rely on effective sample preparation to isolate the analyte from complex matrices. annexpublishers.comresearchgate.net

Extraction Techniques (e.g., Solid-Phase Extraction)

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of the this compound and its metabolites from biological samples like urine and oral fluid. annexpublishers.comoup.comoup.com This method involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. annexpublishers.com Different SPE sorbents, such as MAX cartridges, have been evaluated to optimize the extraction efficiency for synthetic cannabinoids. annexpublishers.com

Another common technique is liquid-liquid extraction (LLE), which is also used in the preparation of biological samples for analysis. annexpublishers.comresearchgate.net The choice of extraction method depends on the specific matrix and the analytical technique to be used. annexpublishers.com

Matrix Effects in Complex Samples (e.g., Biological Matrices, Seized Materials)

Complex matrices, such as blood, urine, and seized herbal mixtures, can significantly impact the analysis of the this compound. annexpublishers.comoup.comshareok.org Matrix effects, including ion suppression or enhancement in mass spectrometry-based methods, can interfere with the accurate quantification of the analyte. annexpublishers.comoup.comshareok.org

In the analysis of oral fluid, for instance, ion suppression has been observed for the this compound, which may be due to residual matrix components after SPE. oup.com Similarly, in blood samples, the this compound has been shown to suffer from unexplainable matrix effects, which can affect the reliability of quantification. shareok.org To mitigate these effects, various strategies are employed, including the use of deuterated internal standards and careful method validation. nih.gov

Method Validation Strategies for Quantitative Analysis

To ensure the reliability and accuracy of quantitative results, analytical methods for the this compound must be thoroughly validated. oup.comresearchgate.netnih.gov This process typically follows guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Scientific Working Group for Forensic Toxicology (SWGTOX). oup.com

Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the instrumental response. oup.comresearchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. nih.govresearchgate.netnih.gov

Precision and Accuracy: Assessing the closeness of repeated measurements and the closeness of a measured value to the true value. nih.gov

Recovery: Evaluating the efficiency of the extraction process. annexpublishers.comoup.comnih.gov

Matrix Effects: Quantifying the influence of the sample matrix on the analytical signal. annexpublishers.comoup.comresearchgate.net

Carryover: Ensuring that no residual analyte from a high-concentration sample affects the analysis of a subsequent sample. oup.com

Stability: Assessing the stability of the analyte in the biological matrix under different storage conditions. shareok.org

A study validating a method for detecting UR-144 and its degradant in oral fluid demonstrated the method to be accurate, precise, robust, and efficient for high-throughput screening. oup.com Another validation study for the analysis of UR-144 metabolites in urine showed good selectivity, with LODs down to 0.05 ng/mL and recoveries above 80%. researchgate.net

Assessment of Sensitivity, Selectivity, and Linearity

The validation of analytical methods ensures their fitness for purpose. For UR-144 degradants, this involves establishing the method's ability to detect trace amounts, distinguish them from related compounds, and provide a proportional response to varying concentrations.

Sensitivity is determined by the limit of detection (LOD) and limit of quantitation (LOQ). For UR-144 and its metabolites, methods have achieved low detection limits in various matrices. In oral fluid, a validated ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) method demonstrated LOQs between 0.07 and 0.25 ng/mL. nih.gov A separate study analyzing urine samples reported LODs for UR-144 and its metabolites ranging from 0.05 to 0.15 ng/mL, with a lower limit of quantitation (LLOQ) of 1.0 ng/mL. researchgate.net Another LC-MS/MS method for urine analysis established an LLOQ of 0.5 ng/mL. oup.com Similarly, a method for 15 synthetic cannabinoids in urine, including UR-144 and its metabolites, found LODs between 0.7 and 1.07 ng/mL and LOQs between 2.19 and 3.56 ng/mL. actamedica.org

Selectivity is the method's ability to differentiate the target analytes from other compounds in the sample, such as other drugs or endogenous matrix components. actamedica.org High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) are particularly effective in this regard. researchgate.netmdpi.com The use of multiple reaction monitoring (MRM) mode in LC-MS/MS, where specific precursor-to-product ion transitions are monitored, provides excellent selectivity. nih.govoup.com Validation studies confirm selectivity by analyzing blank matrix samples to ensure no interferences are present at the retention times of the target analytes. oup.comactamedica.org

Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response over a defined range. For UR-144 and its related compounds, methods have shown excellent linearity. One UHPLC-HRMS method was linear from the LOQ up to 50 ng/mL with a coefficient of determination (R²) of 0.991 or higher. mdpi.comnih.gov Another comprehensive LC-MS/MS method established linearity over a broad range of 0.5 to 200 ng/mL. oup.com A different study focusing on urine analysis confirmed linearity from 1 to 20 ng/mL, achieving R² values of approximately 0.999. actamedica.org

Table 1: Sensitivity and Linearity of Analytical Methods for UR-144 and its Degradants
Analytical MethodMatrixLOD (ng/mL)LOQ/LLOQ (ng/mL)Linear Range (ng/mL)Coefficient of Determination (R²)Source
UHPLC-HRMSOral Fluid-0.07 - 0.25LOQ - 50≥ 0.991 mdpi.comnih.gov
LC-MS/MSUrine0.05 - 0.151.0-0.9914 - 0.9988 researchgate.net
LC-MS/MSUrine-0.50.5 - 200- oup.com
LC-MS/MSUrine0.7 - 1.072.19 - 3.561 - 20≈ 0.999 actamedica.org

Evaluation of Accuracy and Precision in Diverse Matrices

The reliability of a quantitative method is determined by its accuracy and precision, which must be evaluated in the actual biological matrices where the analyte is to be measured.

Accuracy , often expressed as percent bias or recovery, measures the closeness of the experimental value to the true value. For the analysis of UR-144 degradants, methods have demonstrated high accuracy across different matrices. In oral fluid, an UHPLC-HRMS method reported accuracy to be better than 16%, with analyte recoveries generally above 70%. mdpi.comnih.gov A quantitative method for UR-144 and its metabolites in oral fluid using UHPLC-MS-MS was validated according to FDA guidelines, confirming its accuracy. oup.comnih.gov In urine, an LC-MS/MS method showed accuracy (as bias) to be within ±15%, with many results within ±5%, and recovery was between 98.02% and 102.7%. actamedica.org Another study reported accuracy within ±20% error and recovery ranging from 48% to 104%. oup.com

Table 2: Accuracy and Precision of Analytical Methods for this compound in Various Matrices
MatrixAnalytical MethodAccuracy (% Bias / % Recovery)Precision (%RSD / %CV)Source
Oral FluidUHPLC-HRMSBetter than 16% / >70% Recovery< 16% mdpi.comnih.gov
Oral FluidUHPLC-MS-MSWithin FDA guidelines< 20% oup.com
BloodLC-MS/MS-19.17% Bias (for UR-144 5-hydroxypentyl)4.25% - 15.17% (between-run) ojp.gov
UrineLC-MS/MS-9.83% to 7.16% Bias2.74% - 8.09% (within-run) ojp.gov
UrineLC-MS/MSWithin ±15% Bias / 98.02% - 102.7% Recovery< 15% actamedica.org
UrineLC-MS/MSWithin ±20% Error / 48% - 104% Recovery< 15% oup.com

Metabolic Studies of Ur 144 Degradant in in Vitro and Model Organism Systems

In Vitro Metabolism Studies using Human Liver Microsomes (HLM)

Human liver microsomes (HLM) are a standard in vitro model for predicting human drug metabolism, as they contain a high concentration of Phase I drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) superfamily. nih.govdiva-portal.org Studies utilizing HLM have been instrumental in elucidating the metabolic pathways of the UR-144 degradant.

Incubation of the this compound with HLM reveals several key Phase I metabolic transformations. The primary pathways identified are oxidative in nature, targeting various positions on the molecule. oup.comoup.comnih.gov A significant metabolic reaction observed for the degradant is the hydration of the aliphatic double bond created during the ring-opening pyrolysis. oup.comoup.comnih.govresearchgate.net Further transformations include hydroxylation, the formation of a carbonyl group on the N-pentyl chain, carboxylation, and N-dealkylation, often in combination with other oxidative modifications. oup.comoup.comnih.govresearchgate.net These findings indicate that the degradant undergoes extensive metabolism, leading to a variety of derivative products.

Hydroxylation is a major metabolic route for the this compound. In vitro studies have successfully identified a series of mono-hydroxylated and di-hydroxylated metabolites. oup.comoup.comnih.gov The most abundant metabolites detected are often compounds containing hydroxyl groups on the aliphatic moieties. oup.comoup.com Specifically, metabolites that are both mono-hydroxylated and hydrated (at the opened cyclopropane (B1198618) ring) are found in high abundance. oup.comoup.comnih.govresearchgate.net Additionally, a dihydroxylated metabolite of the UR-144 pyrolysis product has been definitively identified in analytical studies. nih.gov The detection of these hydroxylated species, particularly the hydrated mono-hydroxylated metabolites, serves as a reliable method for confirming ingestion of UR-144. oup.comoup.comnih.govresearchgate.net

Beyond hydroxylation, carboxylation and N-dealkylation represent other important metabolic pathways for the this compound. Research has identified metabolites that are products of carboxylation, as well as those resulting from N-dealkylation of the pentyl side chain. oup.comoup.comnih.govojp.gov These transformations often occur in conjunction with other metabolic steps, such as mono-hydroxylation. oup.comoup.comnih.govresearchgate.net For instance, a carboxylated metabolite of the pyrolysis product has been identified in urine samples from intoxication cases. nih.gov The N-pentanoic acid metabolite, a product of this pathway, has also been noted as a significant urinary metabolite. researchgate.net The presence of these metabolites further diversifies the metabolic profile of the this compound.

Table 1: Summary of Phase I Metabolites of this compound Identified in HLM Studies

Metabolic TransformationDescription of MetaboliteReference
Hydration & Mono-hydroxylationHydration of the aliphatic double bond with a hydroxyl group added to an aliphatic moiety. oup.comoup.comnih.govresearchgate.net
Di-hydroxylationAddition of two hydroxyl groups to the degradant structure. nih.gov
CarboxylationOxidation of an alkyl group to a carboxylic acid. oup.comoup.comnih.govnih.gov
N-Dealkylation & Mono-hydroxylationRemoval of the N-pentyl chain combined with the addition of a hydroxyl group. oup.comoup.comnih.govresearchgate.net

Identification of Mono-hydroxylated and Di-hydroxylated Metabolites

Metabolism Studies in Alternative Model Organisms (e.g., Cunninghamella elegans)

While HLM are a valuable tool, alternative models can offer advantages such as lower cost and the ability to produce larger quantities of metabolites for structural analysis. springermedizin.dediva-portal.org The filamentous fungus Cunninghamella elegans has emerged as a useful microbial model for studying the metabolism of xenobiotics, including synthetic cannabinoids. nih.govd-nb.infonih.gov

Cunninghamella elegans possesses a diverse array of cytochrome P450 enzymes capable of performing Phase I biotransformations that are analogous to those in mammals. diva-portal.org Studies have demonstrated that this fungus can effectively metabolize various synthetic cannabinoids, including UR-144. nih.govresearchgate.net The metabolic reactions carried out by C. elegans include hydroxylation, dihydroxylation, carboxylation, ketone formation, and N-dealkylation. nih.govnih.govresearchgate.net This capacity to generate a broad spectrum of metabolites, including major human metabolites, validates its use as a complementary model for predicting and producing human-relevant metabolic products. nih.govresearchgate.net The use of this fungal model is particularly advantageous for generating sufficient quantities of metabolites to allow for detailed structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netuts.edu.au

When comparing the metabolic profile of UR-144 generated by Cunninghamella elegans with that from HLM and human studies, a high degree of consistency is observed for Phase I reactions. nih.govresearchgate.net The fungus is capable of producing many of the same hydroxylated, carboxylated, and dealkylated metabolites seen in mammalian systems. nih.govresearchgate.net For UR-144, studies have shown that C. elegans can produce a wide variety of metabolites, including some of the major human metabolites at high abundance. nih.govresearchgate.net

However, some limitations exist. The extent of certain reactions may differ, and fungal models are typically unable to produce Phase II glucuronide conjugates, which are common in human metabolism. nih.govresearchgate.net Despite these differences, the similarities in Phase I metabolic pathways make C. elegans a valuable and economical tool for initial metabolism screening and for understanding the biotransformation of newly emerging synthetic cannabinoids and their degradants. nih.govnih.govresearchgate.net

Table 2: Comparison of Metabolic Reactions in HLM vs. Cunninghamella elegans for UR-144 and its Degradant

Metabolic ReactionObserved in HLMObserved in C. elegansReference
Mono-hydroxylationYesYes oup.comoup.comnih.govresearchgate.net
Di-hydroxylationYesYes oup.comoup.comnih.govresearchgate.net
CarboxylationYesYes oup.comoup.comnih.govresearchgate.net
N-DealkylationYesYes oup.comoup.comnih.govresearchgate.net
Ketone FormationYesYes nih.govresearchgate.net
GlucuronidationYes (in vivo)No nih.govresearchgate.net

Evaluation of Fungal Models for Human-Relevant Metabolite Production

Elucidation of Specific Metabolic Pathways of the this compound

The metabolic fate of the this compound, primarily a pyrolysis product resulting from the thermal decomposition of the parent compound, presents a distinct profile compared to UR-144 itself. researchgate.netoup.com When UR-144 is subjected to high temperatures, such as those occurring during smoking, its tetramethylcyclopropyl ring opens, forming an alkene isomer known as the this compound. nih.govjst.go.jp This structural alteration is a critical determinant of its subsequent biotransformation, leading to unique metabolic pathways and the formation of metabolites not seen with the administration of the parent compound alone. researchgate.netojp.gov In vivo studies have confirmed that after exposure, metabolites of this pyrolysis product are expected and have been identified in biological fluids. nih.gov Research has identified a significant number of metabolites specific to the UR-144 pyrolysis product, with one study detecting 21 distinct metabolites in urine samples. oup.com These biotransformations primarily involve reactions targeting the novel aliphatic double bond and other sites on the molecule. oup.comnih.gov

Hydration of Aliphatic Double Bonds in Pyrolysis Products

A key and distinguishing metabolic pathway for the this compound is the hydration of the aliphatic double bond created during the pyrolytic ring-opening of the tetramethylcyclopropyl group. oup.comnih.gov This reaction is a direct consequence of the altered chemical structure of the degradant. The major pyrolysis product, an isomer of UR-144, possesses a C=C double bond, which serves as a prime site for metabolic attack. nih.govnih.gov

Studies using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) have definitively identified metabolites where this double bond has been hydrated. oup.comnih.gov This metabolic process adds a hydroxyl group to the molecule, contributing to the formation of various hydroxylated metabolites. oup.com The hydrated derivative of the UR-144 pyrolysis product has been detected in the majority of urine samples from individuals exposed to UR-144, sometimes in greater abundance than metabolites of the parent compound. nih.gov The detection of metabolites resulting from the hydration of the aliphatic double bond is considered a strong indicator of UR-144 consumption, particularly through smoking. oup.comnih.gov

Identification of Degradant-Specific Metabolites Unobserved from Parent Compound

The biotransformation of the this compound yields a suite of metabolites that are not produced from the metabolism of the intact parent compound, UR-144. These degradant-specific metabolites provide unique biomarkers for confirming exposure to pyrolyzed UR-144. researchgate.netojp.gov The absence of the tetramethylcyclopropyl ring and the presence of a reactive double bond in the degradant's structure are the primary reasons for these divergent metabolic pathways. ljmu.ac.ukcaymanchem.com

In vitro and in vivo studies have identified several classes of metabolites unique to the degradant. researchgate.netnih.gov These include products of mono-hydroxylation, di-hydroxylation, and carboxylation of the ring-opened structure. nih.gov For instance, a monohydroxylated hydrated metabolite of the ring-opened isomer was found to be highly abundant in urine samples. ljmu.ac.uk Another identified metabolite is the this compound N-pentanoic acid, a potential phase I metabolite. glpbio.com The formation of these compounds is significant, as analysis of urine from users often reveals a predominance of pyrolysis product metabolites with only minimal amounts of metabolites from the parent compound. researchgate.net This underscores the importance of targeting degradant-specific metabolites in toxicological screenings.

The table below summarizes key metabolites identified as originating specifically from the this compound.

Metabolite Class Specific Metabolites Identified Key Metabolic Reaction Significance
Hydrated Metabolites Hydrated derivative of the UR-144 pyrolysis product. nih.govHydration of the aliphatic double bond. oup.comDetected in the majority of user samples; a key indicator of consumption via smoking. nih.gov
Hydroxylated Metabolites Mono-hydroxylated and di-hydroxylated metabolites of the pyrolysis product. nih.govHydroxylation at various positions on the ring-opened structure.Abundant metabolites that are distinct from the hydroxylated metabolites of the parent UR-144. ljmu.ac.uk
Carboxylated Metabolites Carboxylated metabolites of the pyrolysis product. nih.govOxidation of alkyl side chains to carboxylic acids.Represents a further stage of phase I metabolism unique to the degradant structure.
N-Pentanoic Acid Metabolite This compound N-pentanoic acid metabolite. glpbio.commarshall.eduCarboxylation of the N-pentyl side chain of the degradant.A specific Phase I metabolite whose biological activity has not been fully characterized. glpbio.commarshall.edu

Chemical Stability and Persistence of Ur 144 Degradant

Thermal Stability Assessments of Pure Degradant

The UR-144 degradant is principally a product of pyrolysis, commonly formed when products containing UR-144 are heated, such as during smoking. researchgate.netjst.go.jp Studies focusing on the thermal degradation of UR-144 show that it is susceptible to thermally induced ring-opening reactions. researchgate.netnih.gov In controlled laboratory settings, heating UR-144 at 300°C for just 10 minutes results in its almost complete conversion to the degradant. europa.eu

Further thermolysis studies where UR-144 was heated to temperatures as high as 800°C showed that the degradant is a major resulting product. nih.gov The presence of the degradant as a prominent peak in the resulting analysis suggests that once formed, the ring-opened structure possesses a significant degree of thermal stability itself; otherwise, it would have been further broken down into other smaller molecules. nih.govsemanticscholar.org However, research has primarily focused on the degradant's formation from the parent compound rather than on the isolated degradant's own thermal decomposition profile.

Storage Stability in Research Sample Matrices

The integrity of the this compound in stored biological samples is a critical factor for accurate toxicological analysis. Stability is significantly influenced by temperature, the nature of the biological matrix, and the presence of chemical preservatives.

Temperature is a key determinant of the long-term stability of synthetic cannabinoids and their metabolites in biological samples. researchgate.netnih.gov Research indicates that freezer storage is the optimal condition for preserving these compounds. researchgate.netnih.govnih.gov

A comprehensive study on the stability of synthetic cannabinoid metabolites in urine found that most were stable for up to 9 weeks across room temperature, refrigerated, and freezer conditions. ojp.gov However, some metabolites, such as UR-144 5-hydroxypentyl, were among the least stable at room temperature, showing degradation after just 8 days, but were stabilized by refrigeration and freezing. ojp.gov Another study assessing the stability of parent synthetic cannabinoids in whole blood over 12 weeks found that while UR-144 was relatively stable under all conditions, related compounds like XLR-11 (5F-UR-144) showed significant degradation at ambient (22°C) and refrigerated (4°C) temperatures, with freezer storage (-20°C) being the only condition that preserved all tested compounds. europa.eu

Long-term studies extending to 52 weeks have confirmed these trends. For parent compounds like UR-144 in whole blood, freezer storage at -20°C provides the best stability, with significant degradation observed for less stable analogues at room temperature and 4°C. nih.gov For metabolites, freezer storage at -20°C or -30°C can preserve them for months or even years. researchgate.netnih.gov

Table 1: Long-Term Stability of UR-144 Parent and Related Metabolites in Biological Samples at Various Temperatures

CompoundMatrixStorage ConditionObserved StabilitySource
UR-144Whole Blood-20°C (Frozen)Stable for at least 12 weeks europa.eu
UR-144Whole Blood4°C (Refrigerated)Relatively stable for 12 weeks europa.eu
UR-144Whole Blood22°C (Ambient)Relatively stable for 12 weeks europa.eu
UR-144 5-hydroxypentylUrine-20°C (Frozen)Stabilized ojp.gov
UR-144 5-hydroxypentylUrine4°C (Refrigerated)Stabilized ojp.gov
UR-144 5-hydroxypentylUrineRoom TemperatureUnstable (degradation after 8 days) ojp.gov
XLR-11 (5F-UR-144)Whole Blood-20°C (Frozen)Stable for at least 12 weeks europa.eu
XLR-11 (5F-UR-144)Whole Blood4°C (Refrigerated)Significant degradation europa.eu
XLR-11 (5F-UR-144)Whole Blood22°C (Ambient)Significant degradation europa.eu

The type of biological matrix (e.g., blood, urine) and the use of preservatives can significantly affect analyte stability. jst.go.jpnih.gov For instance, a study on the long-term stability of synthetic cannabinoids in whole blood utilized samples preserved with sodium fluoride (B91410) (NaF) and potassium oxalate. nih.gov The results recommended that for optimal quantitative results, blood evidence suspected of containing these compounds should be stored frozen with these preservatives. nih.gov Another major stability study also used whole blood preserved with 2% sodium fluoride. mdpi.com

In urine, the choice of storage container may also play a role. One study noted that for many analytes, storage in glass containers at -20°C yielded better recovery and lower standard deviations compared to storage in plastic containers. scielo.org.za The chemical integrity of the urine sample from collection to analysis is paramount, and it is recommended that samples be stored in plastic or glass containers and centrifuged if turbid. mdpi.com

Influence of Temperature on Degradant Integrity

Environmental Stability Studies (Excluding Human Exposure)

Data on the environmental fate of the this compound specifically are limited, but studies on its presence in air and the stability of related compounds in water provide some insights.

One study conducted air monitoring in a prison setting and successfully detected the this compound. researchgate.net Notably, the signal for the degradant was approximately twice that of the parent UR-144, suggesting it can persist in indoor air environments after formation. researchgate.net Air monitoring is considered a complementary approach to wastewater analysis for tracking drug use trends. semanticscholar.org

Studies on the stability of synthetic cannabinoids in wastewater indicate that their fate is often controlled by physicochemical processes like sorption to solids and hydrolysis, rather than microbial degradation. researchgate.net While many parent compounds were found to be relatively stable, some metabolites and more labile parent drugs showed significant degradation over time. researchgate.netnih.gov For example, a study of various synthetic cannabinoid receptor agonists in sewage found that most were resistant to microbial breakdown over 29 days. researchgate.net Another study analyzing wastewater in China found that while the majority of analytes were stable for 24 hours at room temperature, some showed significant degradation over 120 days, even when stored at -20°C or -80°C. nih.gov The continuous discharge of drug metabolites into aquatic systems is a growing concern, as their persistence and potential for forming transformation byproducts are not fully understood. wpi.edubournemouth.ac.uk

Forensic and Research Significance of Ur 144 Degradant

Role in Identification of Parent Compound Exposure through Metabolite Profiling

The identification of UR-144 exposure through metabolite profiling is complicated by the presence of its degradants. Since smoking is a common route of administration for products containing UR-144, the heat involved can cause pyrolysis, leading to the formation of the UR-144 degradant before it even enters the body. jst.go.jpnih.gov This means that individuals may be exposed to both the parent compound and its degradant. nih.gov

Consequently, toxicological samples may contain metabolites of both UR-144 and its degradant. marshall.edu For instance, studies have identified dihydroxylated metabolites of UR-144, as well as mono-, dihydroxylated, and carboxylated metabolites of its pyrolysis product in urine. researchgate.net This makes the this compound and its specific metabolites crucial biomarkers for confirming exposure to the parent compound, especially in cases where the parent UR-144 is no longer detectable. marshall.edu The detection of the degradant's metabolites, such as this compound N-pentanoic acid metabolite, can serve as evidence of UR-144 consumption. caymanchem.comuts.edu.au

Interestingly, research has shown that the this compound can exhibit greater potency at cannabinoid receptors than the parent compound. nih.govnih.gov One study found the degradant to be approximately four times more potent as a CB1 agonist than UR-144 itself. nih.gov This highlights the importance of identifying these degradants not just for confirming exposure, but also for understanding the potential pharmacological effects experienced by the user.

Furthermore, the metabolic pathways of UR-144 and its fluorinated analog, XLR-11, can overlap. XLR-11 can undergo defluorination to form UR-144 and its corresponding degradant-specific metabolites, which necessitates careful consideration when interpreting metabolic profiles. ojp.gov

Analytical Challenges Posed by Degradant Presence in Seized Materials

The presence of this compound in seized materials presents several analytical challenges. When analyzing seized herbal mixtures or powders, the degradant can be present alongside the parent compound due to degradation during storage or as a byproduct of the synthesis process. nih.govdrugsandalcohol.ie

A primary challenge arises during analysis using gas chromatography-mass spectrometry (GC-MS), a common technique in forensic laboratories. The high temperatures of the GC injection port can induce thermal degradation of UR-144, artificially generating the degradant. caymanchem.com This in-source degradation can lead to misinterpretation of the sample's original composition, making it difficult to determine if the degradant was present initially or was formed during analysis. caymanchem.commarshall.edu

The this compound and the parent compound can have similar retention times in some chromatographic systems, but their mass spectra show key differences. researchgate.netmarshall.edu For example, the degradant's structure allows for a McLafferty rearrangement, producing a prominent fragment ion that is 15 atomic mass units greater than the base peak of UR-144. caymanchem.com Distinguishing between the parent compound and its isomers or degradants requires careful analysis of chromatographic behavior and mass spectral data. researchgate.netresearchgate.net

Additionally, other related compounds and byproducts from the synthesis of UR-144 may also be present in seized materials, further complicating the analytical process. nih.gov These can include products of water addition to the cyclopropane (B1198618) ring of UR-144. nih.gov

Development of Reference Materials and Standards for Degradant Analysis

To accurately identify and quantify UR-144 and its degradant, the development and availability of certified reference materials (CRMs) and analytical standards are essential. caymanchem.comannexpublishers.com These standards allow forensic and research laboratories to:

Confirm the identity of the degradant by comparing retention times and mass spectra. researchgate.net

Calibrate analytical instruments for quantitative analysis. annexpublishers.com

Validate analytical methods to ensure their accuracy and reliability. oup.com

Several chemical suppliers offer reference standards for the this compound, often referred to by its formal name, 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one. caymanchem.com Standards for metabolites of the degradant, such as the this compound N-pentanoic acid metabolite, are also available for use in forensic and research applications. caymanchem.comcaymanchem.com The availability of these materials is crucial for keeping up with the evolving landscape of synthetic cannabinoids and their degradation products. annexpublishers.com

The table below provides information on some of the key compounds involved in the analysis of UR-144 and its degradant.

Compound NameCAS NumberMolecular FormulaUse in Analysis
UR-144 1199943-44-6C₂₁H₂₉NOParent compound standard
This compound 1609273-88-2C₂₁H₂₉NODegradant reference material
This compound N-pentanoic acid metabolite 1630022-97-7C₂₁H₂₇NO₃Metabolite reference standard
XLR-11 1364933-54-9C₂₁H₂₈FNORelated compound standard, can metabolize to UR-144

Implications for Standardized Analytical Protocols in Chemical Research and Forensic Laboratories

The challenges posed by the this compound underscore the need for standardized analytical protocols in laboratories. researchgate.netunodc.org These protocols are necessary to ensure consistent and accurate results across different facilities.

Key implications for standardized protocols include:

Method Selection: Laboratories should consider using analytical techniques that minimize the risk of thermal degradation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), especially when quantifying the ratio of UR-144 to its degradant in a sample. rsc.org While GC-MS is a powerful tool, its limitations regarding thermally labile compounds like UR-144 must be acknowledged.

Method Validation: Protocols must be thoroughly validated using certified reference materials for both the parent compound and the degradant to demonstrate the method's ability to differentiate and accurately measure them. oup.com Stability studies are also important to understand how storage conditions might affect the composition of samples over time. oup.comshareok.org

Data Interpretation: Standardized guidelines for data interpretation are crucial to avoid misidentifying analytical artifacts as components of the original sample. marshall.edu This includes being aware of the characteristic fragmentation patterns of both UR-144 and its degradant. caymanchem.com

The continuous emergence of new psychoactive substances and their degradants necessitates a dynamic approach to the development and updating of these standardized protocols. unodc.orgunodc.org

Future Research Directions in Ur 144 Degradant Science

Elucidation of Novel Degradation Pathways and By-products

UR-144 is known to degrade under various conditions, including exposure to heat, which is particularly relevant to its common route of administration through smoking. researchgate.netoup.com The thermal degradation of UR-144 can lead to the opening of its tetramethylcyclopropyl ring, forming various isomers and by-products. marshall.edu A major pyrolysis product has been identified as [1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one]. nih.gov

Future research should aim to comprehensively map the degradation pathways of UR-144 under a variety of environmental and simulated physiological conditions. This includes investigating the role of factors such as pH, light exposure, and the presence of other chemicals in influencing the formation of different degradants. One study noted that the electrophilic addition of water to the cyclopropane (B1198618) moiety can lead to the formation of 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one. researchgate.net Understanding these pathways is crucial for predicting the chemical species that may be present in forensic samples or in the environment.

The use of in vitro models, such as human liver microsomes and the fungus Cunninghamella elegans, has proven valuable in identifying metabolites of UR-144, which can be considered a form of biological degradation. researchgate.netnih.gov These studies have identified various hydroxylated and carboxylated metabolites. researchgate.netresearchgate.net Further exploration using these and other advanced in vitro systems will be instrumental in discovering novel by-products and understanding the complete metabolic fate of UR-144.

Development of Predictive Models for Degradant Formation

The ability to predict the formation of UR-144 degradants under specific conditions would be a significant advancement. By establishing a robust dataset on the stability and degradation of UR-144 and structurally related synthetic cannabinoids, it may be possible to develop predictive models. shareok.org These models could forecast the likely degradation products based on factors like storage temperature, time, and the chemical matrix. shareok.org

Such predictive capabilities would be invaluable for forensic laboratories in interpreting analytical results and for researchers studying the environmental persistence of UR-144. For instance, understanding the stability of UR-144 in biological samples under different storage conditions (ambient, refrigerated, frozen) is critical for ensuring the integrity of forensic evidence. shareok.org While UR-144 has shown relative stability in some studies, its halogenated analogue, XLR-11, degrades more significantly, highlighting the need for compound-specific stability data. shareok.org

Interdisciplinary Approaches to Understand Environmental Fate and Research Sample Integrity

A holistic understanding of UR-144 degradants requires an interdisciplinary approach that integrates chemistry, environmental science, and toxicology. researchgate.netfrontiersin.orgmdpi.comwur.nl Research into the environmental fate of UR-144 and its degradation products is currently limited. Future studies should investigate their persistence, mobility, and potential for bioaccumulation in various environmental compartments, such as soil and water. This will necessitate the development of sensitive analytical methods for detecting these compounds at trace levels in complex environmental matrices.

Furthermore, ensuring the integrity of research and forensic samples containing UR-144 is a critical challenge. shareok.org Interdisciplinary collaborations can help establish best practices for sample collection, storage, and analysis to minimize degradation and ensure that the detected compounds accurately reflect the original sample composition. shareok.org This includes understanding the potential for degradation during the analytical process itself, such as thermally induced transformations during GC analysis.

By fostering collaboration between analytical chemists, environmental scientists, and toxicologists, a more complete picture of the risks associated with UR-144 and its degradants can be developed. This comprehensive knowledge is essential for informing public health policies and environmental regulations.

Q & A

Q. How is UR-144 Degradant identified in forensic samples?

this compound can be identified using a combination of thin-layer chromatography (TLC) , infrared (IR) spectroscopy , and gas chromatography-mass spectrometry (GC-MS) with direct inlet . For quantitative analysis, mass-selective detection is employed to confirm molecular fragments, with detection limits as low as 0.3% in forensic matrices . These methods ensure specificity in distinguishing the degradant from parent compounds and structural analogs.

Q. What analytical techniques determine this compound’s receptor binding affinity?

Competitive GTPγS binding assays are used to quantify affinity for cannabinoid receptors (CB1/CB2). For example, this compound shows preferential binding to hCB2 (Ki = 1.8 nM) over hCB1 (Ki = 150 nM), as demonstrated by dose-response curves in receptor-specific assays . Data normalization against reference ligands like CP55,940 ensures comparability across studies.

Q. What are the major metabolites of this compound in biological samples?

Key phase I metabolites include 4-OH-pentyl (0.42 ng/ml), 5-OH-pentyl (0.32 ng/ml), and pentanoic acid (7.36 ng/ml), detected via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) in urine . These metabolites are critical for differentiating this compound consumption from other synthetic cannabinoids in forensic toxicology.

Q. What is the role of immunoassays in detecting UR-144 metabolites?

Competitive ELISA using monoclonal antibodies (e.g., CalBioreagents M859) targets cross-reactive epitopes, such as 4-OH-pentyl and pentanoic acid metabolites. Antibodies with >90% purity and specificity for UR-144 metabolites enable semi-quantitative screening in urine, though cross-reactivity with analogs like AB-Pinaca requires confirmatory GC-MS .

Advanced Research Questions

Q. How do metabolic pathways of UR-144 contribute to its degradant formation?

UR-144 undergoes cytochrome P450-mediated oxidation (e.g., hydroxylation, carboxylation) in human liver microsomes, producing degradants like 3,3,4-trimethylpentenoyl isomers. Fungal models (e.g., Cunninghamella elegans) coupled with NMR spectroscopy reveal metabolite structures, while LC-HRMS tracks defluorination pathways in hepatocyte incubations .

Q. How to resolve contradictions between UR-144’s low CB1 affinity and reported psychoactive effects?

Despite weak CB1 binding (Ki = 150 nM), psychoactivity may arise from active metabolites (e.g., 5-OH-pentyl) with higher CB1 affinity or synergistic effects with CB2 activation. In vivo studies using rodent models and bioassay scoring (e.g., GTPγS activation in brain tissue) are needed to validate these hypotheses .

Q. How to differentiate this compound from structurally similar compounds?

High-resolution mass spectrometry (HRMS) identifies unique fragmentation patterns, such as a base peak +15 amu shift compared to UR-144 . NMR spectroscopy resolves structural isomers (e.g., 3,3,4-trimethylpentenoyl vs. parent indole rings), while IR spectroscopy confirms functional group differences .

Q. What are the challenges in detecting this compound in complex matrices?

Matrix interference in blood/urine requires solid-phase extraction (SPE) and deuterated internal standards (e.g., JWH-073-D9) for quantification. Sensitivity thresholds (e.g., 0.42 ng/ml for 4-OH-pentyl) demand optimized dynamic background subtraction in GC-MS to avoid false positives .

Q. How to validate quantitative methods for this compound in urine?

Validation follows SWGTOX guidelines , including parameters like lower limit of quantification (LLOQ = 0.5 ng/ml) , precision (<15% RSD), and recovery (>80%). Cross-validation with LC-MS/MS ensures method robustness, while stability tests under varying pH/temperature conditions confirm analyte integrity .

Q. What thermal degradation products are formed from UR-144?

Pyrolysis of UR-144 generates 3,3,4-trimethylpentenoyl isomers and 10-pentyl-10H-acridin-9-one , identified via GC-MS and thermogravimetric analysis (TGA) . These products are critical for distinguishing intentional use from environmental contamination in forensic casework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.